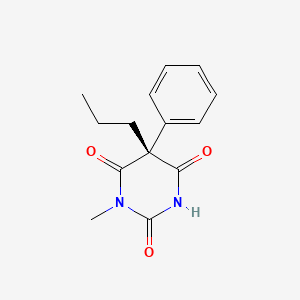
(-)-1-Methyl-5-phenyl-5-propylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1-Methyl-5-phenyl-5-propylbarbituric acid: is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a propyl group attached to the barbituric acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1-Methyl-5-phenyl-5-propylbarbituric acid typically involves the condensation of urea with malonic acid derivatives. The process begins with the preparation of diethyl malonate, which is then alkylated with appropriate alkyl halides to introduce the methyl, phenyl, and propyl groups. The alkylated malonate is then subjected to a cyclization reaction with urea under acidic or basic conditions to form the barbituric acid core. The final product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized to achieve high yields and purity, often involving multiple recrystallization steps and advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid can undergo oxidation reactions, particularly at the phenyl and propyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the barbituric acid core, potentially converting them to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, especially at the phenyl group, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents under acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the phenyl and propyl groups.
Reduction: Hydroxylated barbituric acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound in studies of barbiturate synthesis and reactivity.
- Investigated for its potential as a precursor in the synthesis of more complex barbiturate derivatives.
Biology:
- Studied for its effects on the central nervous system, particularly its sedative and hypnotic properties.
- Used in research on the mechanisms of action of barbiturates and their interactions with neurotransmitter receptors.
Medicine:
- Explored for its potential therapeutic applications as a sedative and anticonvulsant.
- Investigated for its pharmacokinetics and pharmacodynamics in animal models.
Industry:
- Utilized in the development of pharmaceutical formulations containing barbiturate derivatives.
- Studied for its stability and shelf-life in various formulations.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. The compound binds to a specific site on the GABA_A receptor, distinct from the binding sites of benzodiazepines and other GABAergic drugs.
Comparación Con Compuestos Similares
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties but differing in its substitution pattern.
Secobarbital: A barbiturate with a different alkyl substitution, leading to variations in its pharmacokinetic profile.
Thiopental: A barbiturate used primarily as an anesthetic, with a sulfur atom replacing one of the oxygen atoms in the barbituric acid core.
Uniqueness: (-)-1-Methyl-5-phenyl-5-propylbarbituric acid is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic stability. The presence of the methyl, phenyl, and propyl groups contributes to its distinct binding affinity and efficacy at the GABA_A receptor, differentiating it from other barbiturates.
Propiedades
Número CAS |
37120-83-5 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(5R)-1-methyl-5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16(2)12(14)18/h4-8H,3,9H2,1-2H3,(H,15,17,19)/t14-/m1/s1 |
Clave InChI |
ZPEFWBKTKHZGQU-CQSZACIVSA-N |
SMILES isomérico |
CCC[C@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
SMILES canónico |
CCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


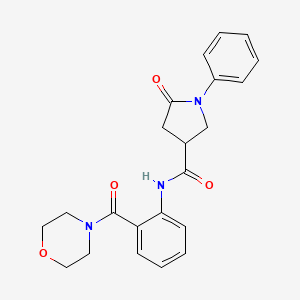
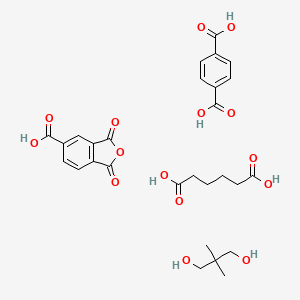

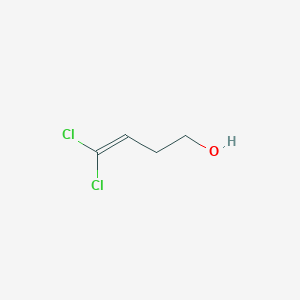

![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)

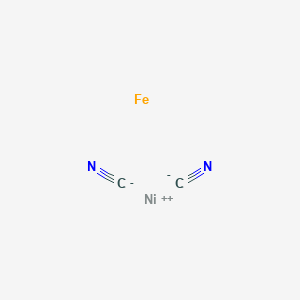
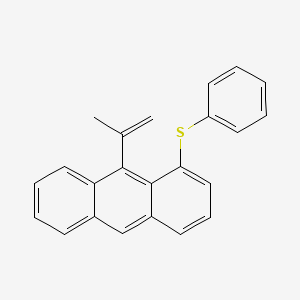

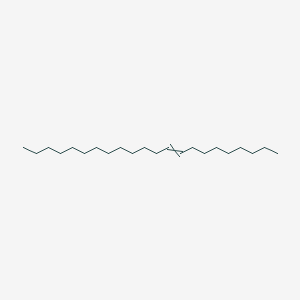

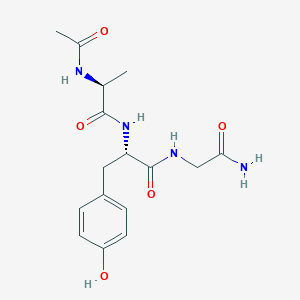
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
